2-Hydroxy-3-methoxy-4-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

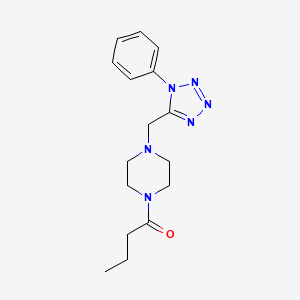

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is a compound that belongs to the class of organic molecules known as nitrobenzaldehydes. These compounds are characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a benzene ring, along with other substituents such as hydroxyl (-OH) and methoxy (-OCH3) groups. The specific arrangement and types of substituents can significantly influence the chemical behavior and biological activity of these molecules .

Synthesis Analysis

The synthesis of hydroxymethoxynitrobenzaldehydes, including compounds similar to this compound, involves the introduction of nitro, hydroxyl, and methoxy groups into the benzaldehyde framework. These compounds can be synthesized through various chemical reactions, often starting with substituted benzene or benzaldehyde precursors. For instance, the synthesis of related compounds has been reported where nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde were prepared and tested for biological activity . Additionally, the synthesis of a compound with a similar structure, N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide, was achieved by reacting 2-hydroxy-3-methoxybenzaldehyde with 4-nitrosulfonylhydrazide .

Molecular Structure Analysis

The molecular structure and conformational stability of compounds closely related to this compound have been investigated using density functional theory (DFT) calculations. These studies provide insights into the geometry optimization and vibrational frequencies of the molecules. For example, the molecular structure of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde was analyzed using FT-IR and FT-Raman spectra, and DFT calculations at different levels of theory . Similarly, the crystal structure of a related compound, N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide, was determined using single-crystal X-ray diffraction, revealing the presence of medium-strong hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of o-nitrobenzaldehydes, a group that includes this compound, has been studied in the context of their reactions with bases. These studies have shown that reactions with hydroxide and methoxide ions can lead to the cleavage of the aldehyde group, forming substituted benzene and either formic acid or methyl formate. The mechanism involves a hemi-acetal ion as an intermediate . Additionally, the reactivity of these compounds can be influenced by the presence of substituents, which can affect the electron density and stability of intermediates formed during reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehydes are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methoxy and hydroxyl groups can affect the acidity, basicity, and overall reactivity of the molecule. For instance, the biological activity of these compounds as catechol-O-methyltransferase (COMT) inhibitors is related to the position and nature of these substituents . The vibrational spectroscopy studies provide information about the functional groups present and their interactions within the molecule, which are crucial for understanding the physical properties such as melting point, solubility, and stability .

Scientific Research Applications

Atmospheric Pollution Research

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde (HMN) is involved in the study of atmospheric pollution. It is identified as a product in the heterogeneous reaction of coniferyl alcohol with NO3 radicals. This reaction, which occurs in the atmosphere, especially at night, leads to various products including HMN. Understanding these reactions is crucial for comprehending the chemical behaviors of compounds like coniferyl alcohol in the atmosphere, which has implications for air quality and pollution studies (Liu, Wen, & Wu, 2017).

Molecular Structure Analysis

HMN's molecular structure and vibrational spectra have been extensively studied using techniques like Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. These studies help in understanding the molecular geometry, vibrational frequencies, and charge transfer within the molecule, providing valuable insights into its chemical properties (Nataraj, Balachandran, & Karthick, 2011).

Photocatalytic Oxidation

HMN is also relevant in photocatalytic oxidation studies. For instance, the photocatalytic oxidation of benzyl alcohol derivatives using a TiO2/Cu(II)/solar simulated radiation system involves the conversion of methoxybenzyl alcohols into aldehydes, including HMN. This research provides insights into the photocatalytic processes and the influence of substituents like methoxy and nitro groups on these reactions, which is significant for environmental chemistry and photocatalytic applications (Marotta et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 2-hydroxy-4-methoxybenzaldehyde have been identified as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic attack on the carbonyl carbon, leading to changes in the molecular structure.

Biochemical Pathways

If it acts as a tyrosinase inhibitor like its analog 2-hydroxy-4-methoxybenzaldehyde , it would affect the melanogenesis pathway, reducing the production of melanin and potentially leading to skin lightening effects.

properties

IUPAC Name |

2-hydroxy-3-methoxy-4-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)3-2-5(4-10)7(8)11/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVXXZKNYZUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20041-61-6 |

Source

|

| Record name | 2-hydroxy-3-methoxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3016877.png)

![N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3016879.png)

![7-(3-chloro-4-methylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3016883.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)

![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)